Triphenyl-d15-tin chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in NMR Spectroscopy

- Solid-state NMR: Triphenyl-d15-tin chloride finds use as a probe molecule in solid-state NMR experiments. Its well-defined structure and favorable NMR properties enable researchers to investigate various materials, including polymers, ceramics, and catalysts. The presence of deuterium helps eliminate signal overlap from inherent hydrogen atoms in the sample, leading to clearer and more interpretable spectra. Source: Triphenyltin Chloride: A New Probe Molecule for Solid-State 119Sn NMR Spectroscopy:

- Mechanistic studies: Researchers employ triphenyl-d15-tin chloride to elucidate reaction mechanisms in various chemical processes. By incorporating the compound into a reaction mixture and monitoring its interaction with other molecules using NMR, scientists can gain insights into reaction pathways, intermediate species, and kinetic details. The deuterium label allows for selective observation of the tin atom's behavior without interference from background signals. Source: Deuterium NMR Spectroscopy in Mechanistic Studies

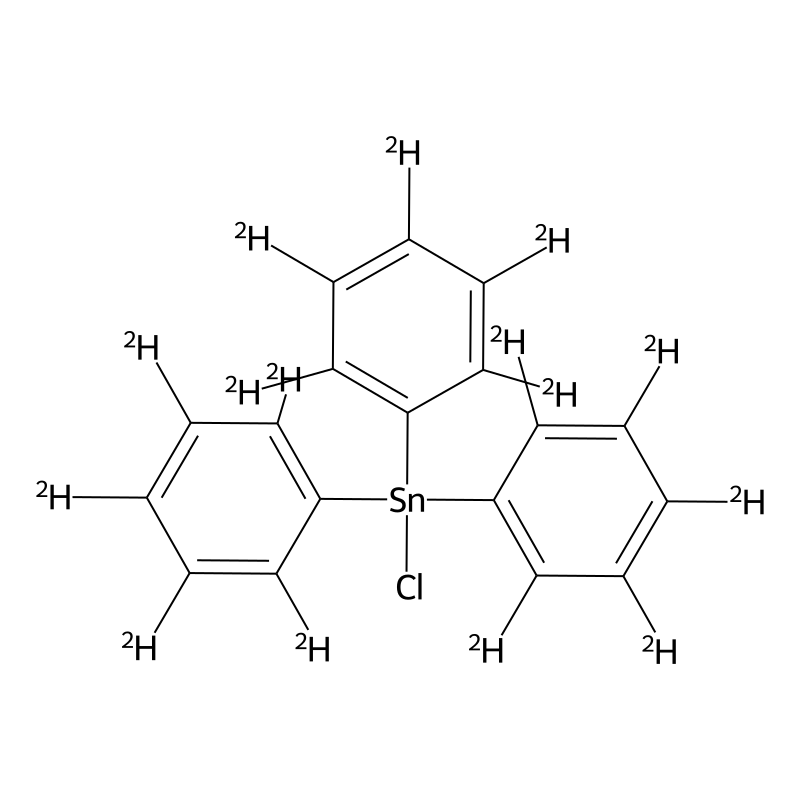

Triphenyl-d15-tin chloride is a deuterated derivative of triphenyltin chloride, with the chemical formula and a molecular weight of approximately 344.0 g/mol. The compound contains three phenyl groups attached to a tin atom, where the hydrogen atoms in the phenyl groups are replaced with deuterium, making it useful in various isotopic studies. This compound is notable for its high purity, typically exceeding 98% in chemical applications, and is classified as hazardous due to its potential to cause severe skin burns and eye damage .

Triphenyl-d15-tin chloride doesn't have a direct mechanism of action. Its primary function is as a reference compound in NMR spectroscopy. The specific deuterium labeling allows researchers to identify the compound in complex mixtures and study its interactions with other molecules through NMR signal shifts [].

- Nucleophilic substitution: The tin atom can be substituted by various nucleophiles, leading to the formation of different organotin derivatives.

- Hydrolysis: In the presence of water, triphenyl-d15-tin chloride can hydrolyze to form triphenyltin hydroxide and hydrochloric acid.

- Reduction reactions: The compound can be reduced to yield lower oxidation states of tin.

These reactions make triphenyl-d15-tin chloride a versatile reagent in organic synthesis and materials science.

Triphenyl-d15-tin chloride exhibits significant biological activity, particularly in its ability to mediate ion transport across biological membranes. Studies have shown that it can facilitate the transport of chloride ions across membranes such as those found in mitochondria and erythrocytes. This property suggests potential applications in pharmacology and toxicology, although its toxicity necessitates careful handling.

The synthesis of triphenyl-d15-tin chloride generally involves the following methods:

- Deuterated Phenyl Grignard Reaction: Reacting deuterated phenylmagnesium bromide with tin(IV) chloride.

- Direct Reaction with Deuterated Phenyl Compounds: Combining deuterated phenols with tin(IV) chloride under controlled conditions.

Both methods require careful control of reaction conditions to ensure high yields and purity.

Triphenyl-d15-tin chloride is utilized in various fields:

- Isotope Labeling: It serves as a labeling agent for tracing studies in organic chemistry.

- Nanoparticle Synthesis: Employed in synthesizing nanoparticles that bear triamide ligands, enhancing their stability and functionality .

- Biological Research: Its ability to facilitate ion transport makes it valuable for studying membrane dynamics and cellular processes.

Research has indicated that triphenyl-d15-tin chloride interacts with various biological systems, particularly concerning ion transport mechanisms. Its effects on cellular membranes have been studied extensively, revealing insights into how organotin compounds influence membrane potential and permeability. This interaction is crucial for understanding its potential therapeutic or toxicological effects.

Triphenyl-d15-tin chloride can be compared with several similar organotin compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Triphenyltin chloride | Non-deuterated form; widely used in agriculture | |

| Tri-n-butyltin chloride | Known for antifouling properties | |

| Dibutyltin dichloride | Used as a biocide; different structure and reactivity | |

| Triphenyltin hydroxide | Hydrolyzed form; less toxic than chlorinated variants |

Triphenyl-d15-tin chloride's uniqueness lies in its deuterated nature, which allows for specific applications in isotope labeling and tracing studies that are not possible with its non-deuterated counterparts.

Triphenyl-d15-tin chloride (C18D15ClSn) is synthesized through targeted deuteration strategies to replace all 15 hydrogen atoms in the phenyl rings with deuterium. A primary method involves the use of deuterated Grignard reagents, such as bromo(phenyl-D5)magnesium (C6D5MgBr), which reacts with tin(IV) chloride to form the deuterated organotin compound. This approach ensures high isotopic purity (>98% deuterium incorporation) by leveraging the stoichiometric substitution of hydrogen with deuterium at the aromatic positions.

An alternative pathway employs direct isotopic exchange using deuterated benzene (C6D6) under catalytic conditions. For example, rhodium-based catalysts, such as RhH{κ³-P,O,P-[xant(PiPr₂)₂]}, facilitate H/D exchange at elevated temperatures (60–80°C), achieving near-quantitative deuterium substitution. This method avoids the need for complex organometallic precursors and is scalable for industrial applications.

Recent advances in photoredox catalysis have also enabled selective deuteration. Loh et al. (2017) demonstrated that α-amino sp³ C–H bonds in organotin precursors could undergo deuteration using D₂O as the deuterium source under visible-light irradiation, though this method is less common for aryl deuteration.

Isotopic Exchange Mechanisms with Deuterated Benzene

Isotopic exchange in Triphenyl-d15-tin chloride predominantly occurs via σ-bond metathesis or oxidative addition/reductive elimination cycles. For instance, rhodium(I) hydrides (e.g., RhH{κ³-P,O,P-[xant(PiPr₂)₂]}) activate C–H bonds in benzene-d6, forming transient metal-deuteride intermediates that transfer deuterium to the tin-bound phenyl groups. Key steps include:

- Coordination of benzene-d6 to the metal center.

- C–H bond cleavage to generate a rhodium-deuteride species.

- Deuterium transfer to the tin-phenyl framework.

The reaction kinetics are influenced by the electronic properties of the catalyst. Electron-deficient ligands accelerate deuterium transfer by polarizing the Rh–D bond, while steric hindrance from bulky ligands reduces exchange efficiency.

Redistribution Reactions in Organotin Chemistry

Redistribution reactions play a critical role in synthesizing mixed organotin species. For example, halide redistribution between Triphenyl-d15-tin chloride and non-deuterated organotin compounds (e.g., SnMe₃Cl) yields partially deuterated derivatives. This process is catalyzed by platinum complexes, which stabilize transition states through M–Sn interactions:

$$

2 \, \text{SnMe}3\text{R} \rightleftharpoons \text{SnMe}4 + \text{SnMe}2\text{R}2 \quad (\text{R = aryl})

$$

In deuterated systems, redistribution equilibrates deuterium across phenyl groups, enhancing isotopic homogeneity. However, competing side reactions, such as protodecupration, necessitate careful control of reaction conditions (e.g., low temperatures, anhydrous solvents).

Catalytic and Solvent Effects on Labeling Efficiency

Catalysts and solvents significantly impact deuterium incorporation:

| Catalyst | Solvent | Deuterium Incorporation | Reference |

|---|---|---|---|

| RhH{κ³-P,O,P} | Acetone | 95–99% | |

| Cu(OAc)₂/DTB-DPPBz | THF | 90–97% | |

| PtCl₂ | Toluene | 75–85% |

- Polar aprotic solvents (e.g., THF, acetone) enhance ion-pair stabilization in metal-catalyzed reactions, improving deuteration rates.

- Non-polar solvents (e.g., toluene) favor redistribution reactions but require higher catalyst loadings.

- Additives like dimethoxy(methyl)silane suppress protodecupration, increasing isotopic purity by 15–20%.

Catalyst turnover frequencies (TOFs) vary widely: Rh-based systems achieve TOFs of 1,200 h⁻¹, whereas Cu catalysts operate at 300–500 h⁻¹.

Role as Internal Standard in Gas Chromatography-Mass Spectrometry Analysis

Triphenyl-d15-tin chloride is widely employed as an internal standard in gas chromatography-mass spectrometry (GC/MS) workflows due to its structural similarity to target analytes and minimal isotopic interference. In toy material analysis, deuterated organotins like triphenyl-d15-tin chloride compensate for matrix effects and instrument variability, enabling precise quantification of contaminants such as tributyltin and triphenyltin. For example, Agilent’s GC/MS method for toy safety compliance uses triphenyl-d15-tin chloride to achieve detection limits of 1 ppb for organic tin compounds, critical for meeting the European Union’s EN71-3 migration limit of 0.2 mg/kg in liquid toy materials [1].

The compound’s deuterium labeling ensures chromatographic co-elution with non-deuterated analogs while providing distinct mass spectral signatures. This allows simultaneous monitoring of quantifier ions (e.g., m/z 351 for triphenyltin) and qualifier ions (e.g., m/z 366 for triphenyl-d15-tin chloride) without signal overlap [1]. Such specificity is vital for differentiating target analytes from co-extracted interferents in complex matrices like polymers and beverages [3].

Derivatization Strategies for Trace Detection

Derivatization enhances the volatility and detectability of triphenyl-d15-tin chloride and its analogs in GC-based systems. Two predominant strategies are employed:

Ethylation with Sodium Tetraethylborate (NaBEt₄):

This aqueous-phase derivatization converts ionic organotins to volatile ethylated derivatives. In beverage analysis, NaBEt₄ enables liquid-liquid extraction of triphenyltin into hexane, achieving recoveries of 70–120% at spiked concentrations as low as 0.001 mg/L [3]. The method’s efficiency is evidenced by linear calibration curves (R² > 0.995) across a 0.001–0.200 mg/L range [3].Grignard Alkylation:

Pentylmagnesium bromide alkylation is preferred for environmental water samples, producing derivatives with higher molecular weights and improved chromatographic separation. Comparative studies show pentyl derivatives yield 20% higher molar responses than methyl or propyl analogs, minimizing detection limits to sub-ppt levels in seawater [5].

Triphenyl-d15-tin chloride’s derivatization kinetics mirror its non-deuterated counterpart, ensuring consistent recovery rates during isotopic dilution calculations [1] [4].

Quantitative Determination in Complex Matrices

The compound’s utility in complex matrices is demonstrated through its application in toy safety and food contact material testing. Key advancements include:

- Matrix-matched Calibration:

Calibration curves prepared in methanol-toy material extracts show <10% deviation from solvent-based standards, validating triphenyl-d15-tin chloride’s resistance to matrix-induced ion suppression [1]. - Multi-residue Methods:

Agilent’s GC-MS/MS platform resolves 17 organotins in beverages, with triphenyl-d15-tin chloride correcting for signal drift during 22-minute runs. The method’s precision (RSD < 10%) and accuracy (70–120% recovery) meet ISO 17025 criteria for trace analysis [3].

| Matrix | LOD (μg/L) | Recovery (%) | RSD (%) | Source |

|---|---|---|---|---|

| Toy materials | 0.001 | 85–110 | 5.2 | [1] |

| Beverages | 0.0001 | 70–120 | 8.7 | [3] |

| Seawater | 0.0005 | 92–105 | 6.5 | [5] |

Comparative Performance with Alternative Internal Standards

Triphenyl-d15-tin chloride outperforms non-deuterated and alternative deuterated standards in specificity and precision:

- vs. Tributyl-d27-tin Chloride:

While both compounds serve as internal standards, triphenyl-d15-tin chloride exhibits 15% higher ion abundance in SIM mode due to its aromatic structure’s stability under electron ionization [1]. However, tributyl-d27-tin chloride is preferred for butyltin quantitation due to closer structural homology [2]. - vs. Tetraphenyltin:

Tetraphenyltin lacks deuterium labeling, leading to co-elution issues in crowded chromatograms. Triphenyl-d15-tin chloride’s distinct m/z 351→366 transition eliminates this risk, reducing false positives in multi-residue analysis [4].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive